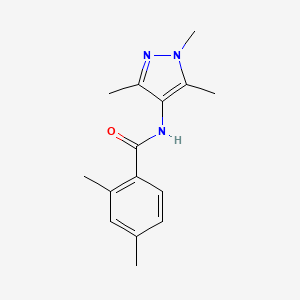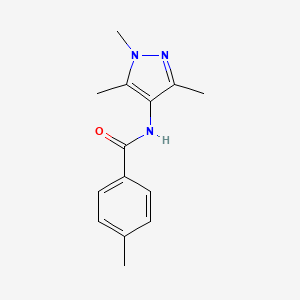
4-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide, also known as C646, is a small molecule inhibitor that specifically targets the histone acetyltransferase (HAT) activity of p300/CBP-associated factor (PCAF) and p300. It has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and cardiovascular diseases.
Mechanism of Action
4-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide specifically targets the HAT activity of PCAF and p300 by binding to the acetyl-CoA binding site of the enzyme, thereby preventing the transfer of the acetyl group to the target histone proteins. This results in the suppression of histone acetylation and subsequent alteration of gene expression.
Biochemical and Physiological Effects:
4-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to have a wide range of biochemical and physiological effects, including the suppression of tumor cell growth and migration, the inhibition of inflammatory responses, and the prevention of cardiovascular diseases. It has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy.
Advantages and Limitations for Lab Experiments
4-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has several advantages as a research tool, including its specificity for PCAF and p300, its ability to inhibit HAT activity, and its relatively low toxicity compared to other HAT inhibitors. However, it also has some limitations, including its poor solubility in water and its potential off-target effects.
Future Directions
There are several future directions for research involving 4-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide, including the development of more potent and selective HAT inhibitors, the identification of new therapeutic targets for 4-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide, and the investigation of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanisms underlying the biochemical and physiological effects of 4-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide and to optimize its use as a research tool.
Synthesis Methods
4-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide can be synthesized through a multistep process involving the reaction of 4-methylbenzoyl chloride with 1,3,5-trimethylpyrazole in the presence of a base, followed by the reaction with hydroxylamine hydrochloride and sodium bicarbonate to form the desired product.
Scientific Research Applications
4-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been widely used as a research tool to study the role of p300/CBP-associated factor (PCAF) and p300 in various cellular processes, including gene expression, DNA repair, and cell cycle regulation. It has been shown to inhibit the HAT activity of both PCAF and p300, leading to the suppression of histone acetylation and subsequent alteration of gene expression.
properties
IUPAC Name |
4-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-9-5-7-12(8-6-9)14(18)15-13-10(2)16-17(4)11(13)3/h5-8H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDJJAWDZJXZTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

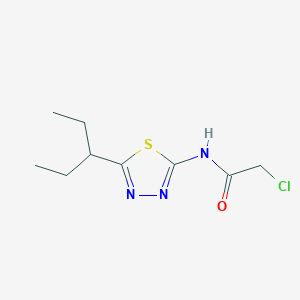
![3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7458888.png)
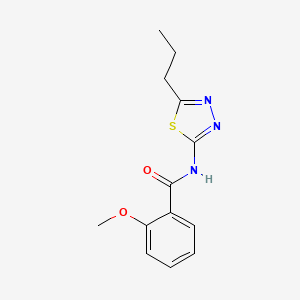
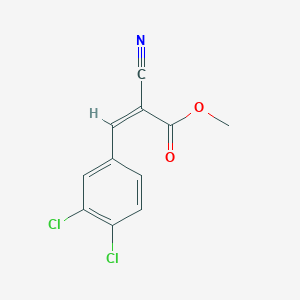
![3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B7458910.png)
![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458913.png)
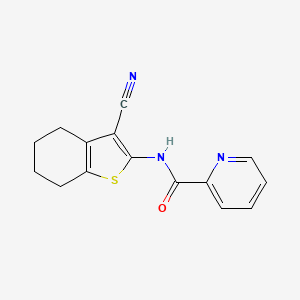
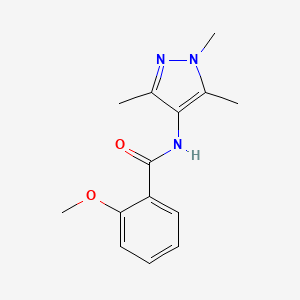
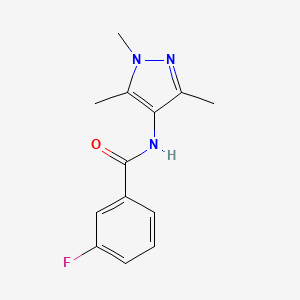
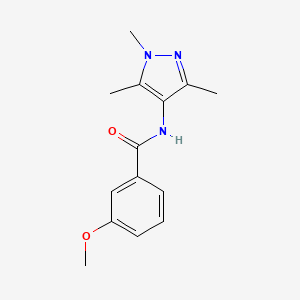
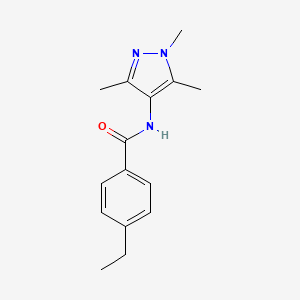
![4-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B7458970.png)
![2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7458983.png)
